molecular formula C12H29NO6Si B1620448 3-(Tris(2-methoxyethoxy)silyl)propylamine CAS No. 3069-26-9

3-(Tris(2-methoxyethoxy)silyl)propylamine

Cat. No. B1620448
Key on ui cas rn: 3069-26-9
M. Wt: 311.45 g/mol
InChI Key: UWVCSCFFSAPGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04978704

Procedure details

(CH3OCH2CH2O)3Si(CH2)2NH2 ; (C2H5O)3Si(CH2)3NH2 ; (CH3OCH2CH2O)3Si(CH2)3NH2 ; (C2H5O)3Si(CH2)3O(CH2)3NH2 ; (C2H5O)2C6H5Si(CH2)3O(CH2)3NH2 ; (C2H5O)3SiCH2O(CH2)2NH2 ; (C2H5O)3Si(CH2)3O(CH2)2NH2 ; (C2H5O)2CH3Si(CH2)3NH2.
Name
(CH3OCH2CH2O)3Si(CH2)2NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(C2H5O)3Si(CH2)3O(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
(C2H5O)2C6H5Si(CH2)3O(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(C2H5O)3SiCH2O(CH2)2NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
(C2H5O)3Si(CH2)3O(CH2)2NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(C2H5O)2CH3Si(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Si]([CH2:17][CH2:18][NH2:19])(OCCOC)(OCCOC)OCCOC.[Si:20]([CH2:30][CH2:31][CH2:32][NH2:33])([O:27][CH2:28]C)([O:24][CH2:25]C)[O:21][CH2:22]C.[Si](CCCN)(OCCOC)(OCCOC)OCCOC.[Si](CCCOCCCN)(OCC)(OCC)OCC.[Si](COCCN)(OCC)(OCC)OCC.[Si](CCCOCCN)(OCC)(OCC)OCC>>[Si:20]([CH2:30][CH2:31][CH2:32][NH:33][CH2:17][CH2:18][NH2:19])([O:27][CH3:28])([O:24][CH3:25])[O:21][CH3:22]

Inputs

Step One
Name
(CH3OCH2CH2O)3Si(CH2)2NH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](OCCOC)(OCCOC)(OCCOC)CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](OCC)(OCC)(OCC)CCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](OCCOC)(OCCOC)(OCCOC)CCCN
Step Four
Name
(C2H5O)3Si(CH2)3O(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](OCC)(OCC)(OCC)CCCOCCCN
Step Five
Name
(C2H5O)2C6H5Si(CH2)3O(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
(C2H5O)3SiCH2O(CH2)2NH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](OCC)(OCC)(OCC)COCCN
Step Seven
Name
(C2H5O)3Si(CH2)3O(CH2)2NH2
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](OCC)(OCC)(OCC)CCCOCCN
Step Eight
Name
(C2H5O)2CH3Si(CH2)3NH2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[Si](OC)(OC)(OC)CCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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